molecular formula C20H17NO2S2 B5130249 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5130249
M. Wt: 367.5 g/mol
InChI Key: KXEHHAOHYPPMNF-LGMDPLHJSA-N
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Description

2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is a compound that belongs to the thiazole family of organic compounds. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent. In material science, 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has been investigated for its use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound has low toxicity and does not cause significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one is its potential as a novel anti-cancer agent. It has been shown to be effective against a wide range of cancer cell lines and has low toxicity. Additionally, this compound has potential applications in material science due to its unique electronic properties. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are a number of future directions for research on 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and material science. Finally, more research is needed to evaluate the safety and efficacy of this compound in vivo and to identify any potential adverse effects.

Synthesis Methods

The synthesis of 2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one involves the reaction of 2-(benzyloxy)benzaldehyde with allyl mercaptan and thiosemicarbazide in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and elimination, to yield the final product. The synthesis of this compound has been optimized to obtain a high yield and purity.

properties

IUPAC Name

(4Z)-4-[(2-phenylmethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S2/c1-2-12-24-20-21-17(19(22)25-20)13-16-10-6-7-11-18(16)23-14-15-8-4-3-5-9-15/h2-11,13H,1,12,14H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEHHAOHYPPMNF-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=CC=C2OCC3=CC=CC=C3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[2-(benzyloxy)benzylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

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